molecular formula C16H10Cl2N2O2S B12453401 4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B12453401
M. Wt: 365.2 g/mol
InChI Key: FYSQFPTUKDSCLG-UHFFFAOYSA-N
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Description

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities and has been studied extensively in the fields of organic chemistry and biochemistry .

Preparation Methods

One common synthetic route involves the reaction of 3,4-dichloroaniline with thiourea to form the thiazole ring, which is then coupled with 4-aminobenzoic acid under appropriate reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiazole or aromatic ring derivatives.

Scientific Research Applications

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be compared with other thiazole derivatives, such as:

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H10Cl2N2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H10Cl2N2O2S/c17-12-6-3-10(7-13(12)18)14-8-23-16(20-14)19-11-4-1-9(2-5-11)15(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

FYSQFPTUKDSCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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